Arsenic hemiselenide
Description
Arsenic hemiselenide (As₂Se) is an inorganic compound with the CAS registry number 1303-35-1. It is characterized as a black crystalline solid with a metallic luster . The compound is synthesized by melting stoichiometric amounts of arsenic (As) and selenium (Se) in a nitrogen atmosphere. Its molecular weight is 228.803 g/mol, and it is notably insoluble in most solvents but decomposes in boiling alkali hydroxides . This compound has industrial applications in glass manufacturing, where its optical and thermal properties are leveraged .
Properties
CAS No. |
1303-35-1 |
|---|---|
Molecular Formula |
As2Se |
Molecular Weight |
228.814 |
IUPAC Name |
selenadiarsirene |
InChI |
InChI=1S/As2Se/c1-2-3-1 |
InChI Key |
MBRYXJVVYPNPEW-UHFFFAOYSA-N |
SMILES |
[As]1=[As][Se]1 |
Synonyms |
arsenic hemiselenide |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Properties
The table below compares arsenic hemiselenide with structurally or functionally related arsenic compounds:
Key Observations:
- Oxidation States : this compound (As₂Se) features arsenic in the +1 oxidation state (Se: -2), distinguishing it from arsenic triselenide (As₂Se₃, As: +3) and pentaselenide (As₂Se₅, As: +5). This variation affects reactivity and stability .
- Stability : Unlike arsenic trioxide (As₂O₃), which is water-soluble and highly toxic, this compound’s insolubility in water reduces its immediate environmental mobility. However, it decomposes under alkaline conditions, releasing toxic arsenic species .
- Applications : While this compound is niche (glass manufacturing), arsenic triselenide (As₂Se₃) is used in semiconductors due to its photoconductive properties. Arsenic sulfides (e.g., As₂S₃) are historically significant as pigments .
Toxicity and Environmental Impact
- Its decomposition products (e.g., soluble arsenic species) pose risks similar to arsenic trioxide .
- Arsenic Trioxide: A well-documented human carcinogen (LD₅₀: 15–30 mg/kg in rats) with acute toxicity linked to organ failure .
- Arsenosugars and Organoarsenicals: Organic arsenic compounds (e.g., arsenobetaine) exhibit significantly lower toxicity than inorganic forms like As₂Se or As₂O₃ .
Analytical Challenges
Speciation analysis is critical for distinguishing arsenic compounds. Techniques like HPLC-ICP-MS are employed to identify species such as As₂Se, As₂O₃, and As₂S₃ in environmental samples. Total arsenic measurements are insufficient for risk assessment due to varying toxicities among species .
Q & A
Q. How should researchers resolve contradictions in reported toxicity profiles of AsSe across in vitro and in vivo studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to evaluate study designs, exposure durations, and model organisms. Apply quality criteria (e.g., Table 8 from arsenic-CKD studies ) to assess bias. Replicate key experiments under standardized conditions, prioritizing human cell lines (e.g., HepG2) and rodent models with controlled dosing (μg/kg to mg/kg ranges). Use metabolomics (LC-MS) to identify arsenic-selenium speciation products, which may explain differential toxicity .
Q. What strategies optimize AsSe synthesis to minimize impurity phases like As₂Se₃ or elemental selenium?
- Methodological Answer : Implement iterative refinement via Rietveld analysis of XRD data to quantify impurity percentages. Adjust synthesis parameters (e.g., cooling rates, stoichiometric excess of arsenic) using a design-of-experiments (DoE) approach. Validate purity with neutron diffraction for light-element sensitivity and inductively coupled plasma mass spectrometry (ICP-MS) for trace contaminants .
Q. How can experimental designs address challenges in measuring AsSe’s electronic properties, such as carrier mobility anisotropy?
- Methodological Answer : Use angle-resolved photoemission spectroscopy (ARPES) to map band structure along crystallographic axes. Pair with Hall effect measurements under varying magnetic fields (0.1–1.5 T) to calculate carrier concentration and mobility. For anisotropic data, apply tensor analysis and compare to computational simulations (e.g., BoltzTraP) .
Methodological Considerations for Data Integrity
- Statistical Rigor : Report means with standard deviations (SD) or standard errors (SE) aligned with instrument precision (e.g., ±0.01 eV for bandgap measurements). Justify significant figures in calculated values (e.g., lattice parameters to 4 decimal places) .
- Reproducibility : Archive raw datasets (e.g., XRD .raw files, spectroscopy curves) in supplementary materials with metadata (instrument settings, calibration dates) .
- Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. For conflicting results, propose mechanistic hypotheses (e.g., surface oxidation effects) for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
